3,4,5-Trifluoro-2-hydroxybenzaldehyde

Descripción

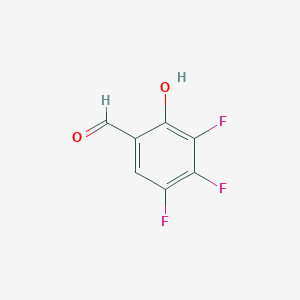

3,4,5-Trifluoro-2-hydroxybenzaldehyde (CAS: 502762-96-1) is a fluorinated aromatic aldehyde with the molecular formula C₇H₃F₃O₂. Its structure features a hydroxyl group (-OH) at the ortho position (C2), an aldehyde group (-CHO) at C1, and three fluorine atoms at C3, C4, and C5 (Figure 1). The compound’s SMILES notation is C1=C(C(=C(C(=C1F)F)F)O)C=O, and its InChIKey is QHIGMBRBOJKVBR-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

3,4,5-trifluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIGMBRBOJKVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502762-96-1 | |

| Record name | 3,4,5-trifluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-hydroxybenzaldehyde typically involves the fluorination of 2-hydroxybenzaldehyde. One common method includes the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle the exothermic nature of the reactions. The process is optimized to achieve high yields and purity of the final product, which is essential for its use in various applications.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trifluoro-2-hydroxybenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and various substituted benzaldehydes, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. For instance, 3,4,5-trifluoro-2-hydroxybenzaldehyde has been investigated for its potential anticancer properties. A study highlighted the synthesis of various analogs and their evaluation against cancer cell lines, demonstrating that the trifluoromethyl substitution significantly enhances the potency of these compounds against specific cancer types .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for their effectiveness against various pathogens. The presence of the hydroxyl group increases solubility and bioavailability, which are critical factors in antimicrobial efficacy .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as an essential intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions. For example, it has been employed in the synthesis of novel benzothiazole derivatives that exhibit significant biological activity .

Electrophilic Aromatic Substitution

The trifluoromethyl groups on the aromatic ring enhance electrophilicity, making it a suitable substrate for electrophilic aromatic substitution reactions. This property allows for the introduction of various functional groups at different positions on the aromatic ring, facilitating the development of diverse chemical entities .

Material Science Applications

Fluorinated Polymers

In material science, this compound is used in the synthesis of fluorinated polymers. These materials exhibit unique properties such as hydrophobicity and thermal stability. The incorporation of trifluoro groups enhances the chemical resistance and mechanical strength of polymers, making them suitable for high-performance applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,4,5-Trifluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the modulation of enzyme activities, inhibition of microbial growth, and other biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The primary analogs of 3,4,5-Trifluoro-2-hydroxybenzaldehyde include 3,5-Difluoro-2-hydroxybenzaldehyde (CAS: 63954-77-8) and other fluorinated benzaldehyde derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations :

- The additional fluorine at C4 in this compound increases molecular weight by ~18 g/mol compared to the difluoro analog.

- The hydroxyl group at C2 enables hydrogen bonding, influencing solubility and reactivity in both compounds .

Reactivity

- Electrophilic Substitution: The electron-withdrawing fluorine atoms deactivate the benzene ring, directing electrophilic attacks to the less substituted positions. The trifluoro derivative exhibits reduced reactivity compared to non-fluorinated analogs due to stronger deactivation .

- Aldehyde Group : Both compounds undergo typical aldehyde reactions (e.g., condensation, oxidation), but the trifluoro derivative’s stability may favor selective transformations in synthetic pathways .

Pharmaceutical and Agrochemical Relevance

- This compound : Used in synthesizing fluorinated drug candidates, where its triple fluorine substitution improves metabolic stability and target binding .

- 3,5-Difluoro-2-hydroxybenzaldehyde : A medical intermediate for herbicides and antimicrobial agents, leveraging its balance of lipophilicity and reactivity .

Research Findings and Challenges

- Synthetic Challenges : Introducing three fluorine atoms increases synthetic complexity and cost compared to difluoro analogs. Purification via chromatography is often required due to similar polarity byproducts .

- Thermal Stability : Trifluoro derivatives exhibit higher thermal stability (decomposition >200°C) than difluoro analogs, as observed in differential scanning calorimetry (DSC) studies .

- Solubility : Aqueous solubility decreases with fluorine content. The trifluoro compound is sparingly soluble in water (<0.1 mg/mL), whereas the difluoro analog shows moderate solubility (~1 mg/mL) .

Actividad Biológica

3,4,5-Trifluoro-2-hydroxybenzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of trifluoromethyl groups in its structure enhances its lipophilicity and may influence its interaction with biological systems. This article reviews the biological activity of this compound, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group (-OH) and three fluorine atoms attached to the benzene ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various fluorinated compounds, including those similar to this compound. The compound has shown promising activity against Gram-positive pathogens.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial effects of fluorinated derivatives demonstrated that compounds with similar structural motifs exhibited significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) indicated that the trifluoromethyl group enhances binding affinity to bacterial targets, potentially due to increased lipophilicity .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| 3,5-Dichloro-2-hydroxyphenyl derivative | E. faecalis | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Its derivatives have shown activity in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies on A549 human lung cancer cells revealed that compounds with a similar hydroxyl and trifluoromethyl substitution pattern exhibited significant cytotoxicity. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12 µM |

| 5-Fluorobenzimidazole derivative | A549 | 10 µM |

Cytotoxic Effects

The cytotoxic effects of this compound have been assessed in various normal and cancer cell lines. Notably, the compound demonstrates selective toxicity towards cancer cells while sparing normal cells.

The proposed mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the interaction with cellular proteins through covalent bonding may also play a role in its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-trifluoro-2-hydroxybenzaldehyde, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, refluxing substituted benzaldehyde derivatives with fluorinating agents (e.g., KF/18-crown-6 in DMF) under anhydrous conditions is a common approach. Reaction time (4–6 hours) and temperature (80–100°C) significantly influence yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended . Monitoring reaction progress with TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) ensures intermediate stability.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the aldehyde proton (δ 9.8–10.2 ppm) and downfield shifts for hydroxyl (δ 10.5–11.5 ppm) and aromatic protons (δ 7.0–8.0 ppm due to fluorine deshielding).

- ¹⁹F NMR : Three distinct signals for the three fluorine atoms in the meta and para positions.

- IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and O-H (3200–3400 cm⁻¹).

- MS : Molecular ion peak at m/z 192 (C₇H₃F₃O₂) with fragmentation patterns confirming fluorine loss .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation at high alkalinity (pH >10) due to hydroxyl group deprotonation. Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does fluorination at the 3,4,5-positions influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps (~4.5 eV), favoring charge transfer in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF at 60°C for optimal cross-coupling efficiency .

Q. What strategies mitigate competing side reactions (e.g., aldol condensation) during functionalization of this compound?

- Methodological Answer : To suppress aldol condensation:

- Use bulky bases (e.g., LDA) at low temperatures (-78°C) to deprotonate selectively.

- Employ protecting groups (e.g., TBS for hydroxyl) before aldehyde functionalization.

- Monitor reaction progress via in-situ FTIR to detect unwanted polymerization .

Q. How can X-ray crystallography resolve discrepancies in reported crystal structures of fluorinated benzaldehyde derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides precise bond lengths and angles. For this compound, expect a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds (O-H⋯O=C) stabilizing the lattice. Refinement using SHELXTL resolves disorder in fluorine positions .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against enzyme targets (e.g., kinases or oxidoreductases)?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant kinases (IC₅₀ determination).

- Antioxidant activity : DPPH radical scavenging assay (EC₅₀ comparison to ascorbic acid).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values <50 µM indicating potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.